molecular formula C7H10N2O2 B14871711 6,8-Diazaspiro[3.5]nonane-2,7-dione

6,8-Diazaspiro[3.5]nonane-2,7-dione

Cat. No.: B14871711
M. Wt: 154.17 g/mol
InChI Key: DJSQOFGZEKOSIJ-UHFFFAOYSA-N
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Description

6,8-Diazaspiro[35]nonane-2,7-dione is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diazaspiro[3.5]nonane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid or its derivatives. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,8-Diazaspiro[3.5]nonane-2,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

6,8-Diazaspiro[3.5]nonane-2,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6,8-Diazaspiro[3.5]nonane-2,7-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with oxygen atoms instead of nitrogen.

    2,7-Diazaspiro[3.5]nonane: A similar compound with a different substitution pattern.

Uniqueness

6,8-Diazaspiro[3.5]nonane-2,7-dione is unique due to its specific spirocyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6,8-diazaspiro[3.5]nonane-2,7-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-7(2-5)3-8-6(11)9-4-7/h1-4H2,(H2,8,9,11)

InChI Key

DJSQOFGZEKOSIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC12CNC(=O)NC2

Origin of Product

United States

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